molecular formula C12H16O B3365222 (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol CAS No. 1212283-95-8

(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol

Cat. No.: B3365222
CAS No.: 1212283-95-8
M. Wt: 176.25 g/mol
InChI Key: ZZAIKACKOJSLBZ-VIFPVBQESA-N
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Description

(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol is an organic compound characterized by a naphthalene ring system with a hydroxyl group attached to an ethan-1-ol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the naphthalene ring system.

    Hydrogenation: The naphthalene ring undergoes partial hydrogenation to form the tetrahydronaphthalene derivative.

    Functionalization: The tetrahydronaphthalene derivative is then functionalized to introduce the ethan-1-ol side chain. This step may involve the use of reagents such as Grignard reagents or organolithium compounds.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halides, amines, or other substituted derivatives.

Scientific Research Applications

(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene ring system can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol: The enantiomer of the compound with similar structural features but different stereochemistry.

    1-(naphthalen-2-yl)ethan-1-ol: A compound with a similar structure but lacking the tetrahydro modification.

    2-(naphthalen-2-yl)ethanol: A compound with the hydroxyl group attached to a different position on the naphthalene ring.

Uniqueness

(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the tetrahydronaphthalene ring system. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9,13H,2-5H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAIKACKOJSLBZ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(CCCC2)C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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